(Phenylthiomethyl)trimethylsilane: A Comprehensive Technical Guide for Synthetic Chemists
(Phenylthiomethyl)trimethylsilane: A Comprehensive Technical Guide for Synthetic Chemists
CAS Number: 17873-08-4
Authored by: A Senior Application Scientist
Abstract
(Phenylthiomethyl)trimethylsilane has emerged as a uniquely versatile and powerful reagent in modern organic synthesis. This guide provides an in-depth exploration of its core attributes, focusing on the generation and reactivity of its corresponding α-silyl carbanion. We will dissect its application in cornerstone synthetic transformations, including the Peterson olefination for the stereocontrolled synthesis of vinyl sulfides and the sila-Pummerer rearrangement for aldehyde homologation. This document serves as a technical resource for researchers and drug development professionals, offering not just protocols, but the underlying mechanistic principles and strategic considerations essential for leveraging this reagent to its full potential.
Introduction: The Strategic Advantage of a Bifunctional Reagent
In the landscape of C-C bond formation, reagents that offer both stability for handling and predictable, high-yield reactivity are invaluable. (Phenylthiomethyl)trimethylsilane, CAS Number 17873-08-4, squarely fits this description.[1][2] At its heart, this molecule is a precursor to a potent nucleophilic carbanion, stabilized by the adjacent silicon and sulfur atoms. The trimethylsilyl group is not merely a stabilizing bystander; its interaction with adjacent atoms is fundamental to the unique reactivity pathways this reagent enables, most notably the Peterson and sila-Pummerer reactions.[2][3] This guide will illuminate the synthesis, physicochemical properties, and, most critically, the strategic application of this reagent as a sophisticated acyl anion equivalent and a cornerstone for olefination chemistry.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties is a prerequisite for its safe and effective use. (Phenylthiomethyl)trimethylsilane is a colorless to pale yellow liquid that is sensitive to moisture and incompatible with strong oxidizing agents.[4] Proper handling under an inert atmosphere is crucial for maintaining its integrity.
| Property | Value | Source(s) |
| CAS Number | 17873-08-4 | [1][2] |
| Molecular Formula | C₁₀H₁₆SSi | [2] |
| Molecular Weight | 196.38 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [1][2][4] |
| Boiling Point | 158 °C @ 51.8 mmHg | [1][2] |
| Density | ~0.97 g/mL | [1] |
| Flash Point | 39 °C (102.2 °F) | [1][2] |
| Refractive Index | ~1.54 | [1] |
| Synonyms | Phenylthio(trimethylsilyl)methane, (Trimethylsilyl)methyl phenyl sulfide | [1] |
Safety Profile:
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Hazard Statements: H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
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Precautionary Statements: P210 (Keep away from heat/sparks/open flames), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[1]
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Storage: Store under an inert gas in a cool, dark, and well-ventilated place.[1][4] It is moisture-sensitive.[1]
Synthesis of (Phenylthiomethyl)trimethylsilane
The most direct and common synthesis of (Phenylthiomethyl)trimethylsilane involves the nucleophilic substitution of (chloromethyl)trimethylsilane with thiophenolate. This method is efficient and relies on readily available starting materials.
Causality of Experimental Design: The choice of a polar aprotic solvent like DMF or THF facilitates the S(_N)2 reaction by solvating the sodium cation without deactivating the potent thiophenolate nucleophile. The use of sodium hydride ensures the complete and irreversible deprotonation of thiophenol to the corresponding thiophenolate, driving the reaction to completion.
Caption: Synthesis of (Phenylthiomethyl)trimethylsilane.
Experimental Protocol: Synthesis
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Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
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Reagents: Sodium hydride (60% dispersion in mineral oil, 1.1 eq), Thiophenol (1.0 eq), (Chloromethyl)trimethylsilane (1.05 eq), Anhydrous Tetrahydrofuran (THF).
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Procedure: a. To a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere, add thiophenol dropwise via the dropping funnel at 0 °C. b. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the complete formation of sodium thiophenolate. c. Cool the reaction mixture back to 0 °C and add (chloromethyl)trimethylsilane dropwise. d. After the addition is complete, allow the mixture to stir at room temperature overnight. e. Quench the reaction carefully with saturated aqueous NH₄Cl solution. f. Extract the aqueous layer with diethyl ether (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. h. Purify the crude product by vacuum distillation to yield pure (Phenylthiomethyl)trimethylsilane.
Self-Validation: The successful synthesis can be confirmed by ¹H NMR, observing the characteristic singlet for the CH₂ group adjacent to both sulfur and silicon, and the singlet for the trimethylsilyl protons. GC-MS analysis will confirm the molecular weight and purity.
Core Reactivity: The α-(Phenylthio)(trimethylsilyl)methyl Carbanion
The synthetic utility of (Phenylthiomethyl)trimethylsilane stems from the acidity of the methylene protons, which are flanked by both the sulfur and silicon atoms. Deprotonation with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates the highly reactive [(phenylthio)(trimethylsilyl)methyl]lithium carbanion.
Causality of Reactivity: The stability of this carbanion is key. The sulfur atom stabilizes the negative charge through the polarizability of its d-orbitals, while the silicon atom provides stabilization via σ-π hyperconjugation. This dual stabilization makes the proton abstraction favorable and renders the resulting carbanion a soft, yet potent, nucleophile.
Caption: General workflow for the Peterson Olefination.
Experimental Protocol: Peterson Olefination for Vinyl Sulfide Synthesis
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Carbanion Generation: a. In a flame-dried, nitrogen-purged flask, dissolve (Phenylthiomethyl)trimethylsilane (1.1 eq) in anhydrous THF. b. Cool the solution to -78 °C (acetone/dry ice bath). c. Add n-butyllithium (1.0 eq) dropwise. A color change (typically to yellow/orange) indicates carbanion formation. Stir for 30 minutes at -78 °C.
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Reaction with Electrophile: a. Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the carbanion solution at -78 °C. b. Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC for the consumption of the carbonyl compound.
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Workup and Elimination: a. For direct elimination (common for this substrate): Allow the reaction to warm to room temperature and stir overnight. The lithium alkoxide intermediate often eliminates spontaneously. b. Quench the reaction with saturated aqueous NH₄Cl. c. Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. d. Purify the resulting vinyl sulfide by silica gel column chromatography. [5]
The Sila-Pummerer Rearrangement: Aldehyde Synthesis
The sila-Pummerer rearrangement is a sophisticated method for one-carbon homologation, converting an alkyl halide into an aldehyde. [2]The process involves the oxidation of (Phenylthiomethyl)trimethylsilane, followed by a thermal or acid-catalyzed rearrangement.
Mechanistic Insight: The key is the migration of the silyl group from carbon to the sulfoxide oxygen.
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Oxidation: The sulfide is first oxidized to the corresponding sulfoxide using an oxidant like m-chloroperbenzoic acid (m-CPBA).
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Rearrangement: Upon heating or treatment with an acid catalyst, the trimethylsilyl group migrates from the α-carbon to the oxygen atom. [4]This is the sila-Pummerer rearrangement step, which is driven by the formation of the strong Si-O bond. [6]This generates a highly reactive thionium ion intermediate.
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Hydrolysis: The intermediate is not isolated but is hydrolyzed in situ to release the desired aldehyde.
Caption: Workflow for aldehyde synthesis via Sila-Pummerer rearrangement.
This sequence effectively transforms the [(phenylthio)(trimethylsilyl)methyl]lithium reagent into a formyl anion synthon (⁻CHO), providing a powerful tool for extending carbon chains.
Conclusion
(Phenylthiomethyl)trimethylsilane is a reagent of significant strategic value, bridging the gap between stability and potent, controllable reactivity. Its ability to generate a stabilized α-silyl carbanion opens doors to a variety of crucial synthetic transformations. The mastery of its application in the Peterson olefination provides a stereocontrolled route to vinyl sulfides, while the sila-Pummerer rearrangement offers a robust method for aldehyde synthesis and one-carbon homologation. The principles and protocols outlined in this guide are intended to empower researchers to confidently incorporate this versatile building block into their synthetic programs, enabling the efficient construction of complex molecular architectures.
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